N-(4-methyl-2-pyridinyl)decanamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)decanamide |
InChI |
InChI=1S/C16H26N2O/c1-3-4-5-6-7-8-9-10-16(19)18-15-13-14(2)11-12-17-15/h11-13H,3-10H2,1-2H3,(H,17,18,19) |
InChI Key |
XMEJJNBETPUVGC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 Methyl 2 Pyridinyl Decanamide
Established Synthetic Pathways for N-(4-methyl-2-pyridinyl)decanamide
The primary route for synthesizing this compound is through the formation of an amide bond between a derivative of decanoic acid and 2-amino-4-methylpyridine (B118599). This can be achieved through several well-established chemical reactions.
Amidation Reactions Involving Decanoic Acid Derivatives
The most direct method for the synthesis of this compound involves the acylation of 2-amino-4-methylpyridine with a decanoic acid derivative. A common approach is the use of decanoyl chloride, the acid chloride of decanoic acid. This highly reactive species readily reacts with the amino group on the pyridine (B92270) ring to form the desired amide linkage. ukm.mybath.ac.uk The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com
Alternatively, direct coupling of decanoic acid with 2-amino-4-methylpyridine can be accomplished using various coupling agents. Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitate amide bond formation under milder conditions. nih.gov Another strategy involves the use of heterogeneous catalysts like niobium(V) oxide (Nb₂O₅), which has been shown to effectively catalyze the direct amidation of various carboxylic acids, including linear aliphatic acids like decanoic acid, with less reactive amines. researchgate.net Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CAL-B), also present a viable, though less common, pathway for such amidations. diva-portal.org
A practical approach for synthesizing primary amides from acid chlorides utilizes ammonium (B1175870) salts like NH₄Cl as the amine source in a solvent such as N-methyl pyrrolidone (NMP), which also acts as an acid scavenger, thus avoiding the need for an additional base. ccspublishing.org.cn While this method produces a primary amide, the principle of using an activated carboxylic acid derivative is fundamental and applicable to the synthesis of secondary amides like this compound.
Functionalization Strategies of the Pyridine Moiety
The synthesis of this compound is fundamentally a functionalization of the 2-amino-4-methylpyridine core. The reactivity of the aminopyridine is a key consideration. The amino group at the 2-position of the pyridine ring is nucleophilic and can attack electrophilic carbonyl carbons, such as that in an acyl chloride. ukm.my However, the reactivity of aminopyridines can sometimes be insufficient, necessitating the activation of the carboxylic acid component, for instance, by converting it to an acyl chloride. ukm.my
More advanced strategies for functionalizing pyridine rings have also been developed. One innovative method involves a P(III)/P(V)-catalyzed, three-component reaction uniting a pyridine N-oxide, an amine, and a carboxylic acid to form 2-amidopyridines. nih.gov This approach demonstrates the versatility of functionalizing the pyridine scaffold at the C-2 position via its N-oxide, offering a potentially broader substrate scope. nih.gov
Precursor Chemistry and Reagent Selection in this compound Synthesis
The successful synthesis of this compound hinges on the appropriate selection of precursors and reagents.
Precursors:
Pyridine Source: The core pyridine structure is provided by 2-amino-4-methylpyridine. This precursor contains the essential nucleophilic amino group and the methyl substituent that defines the final product. ukm.myacs.org
Acyl Source: The decanamide (B1670024) portion originates from decanoic acid or one of its activated derivatives. Decanoyl chloride is a common and effective choice due to its high reactivity. bath.ac.uknih.gov
Reagents:
Coupling Agents: For direct amidation using decanoic acid, coupling agents are essential. These include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU). nih.gov
Activating Agents: To form an acid chloride from decanoic acid, reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used.
Bases and Solvents: A non-nucleophilic base, such as pyridine or triethylamine, is often required to scavenge the acid produced during acylation with an acid chloride. mdpi.com The choice of solvent is also critical; aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or N-methyl pyrrolidone (NMP) are frequently employed. mdpi.comccspublishing.org.cn NMP can serve the dual role of solvent and acid-binding reagent. ccspublishing.org.cn
Design and Synthesis of this compound Analogs and Derivatives
The structural framework of this compound allows for extensive modification at both the decanamide alkyl chain and the pyridine ring, enabling the synthesis of a wide array of analogs.
Modifications to the Decanamide Alkyl Chain
The length and functionality of the C10 alkyl chain can be systematically varied to study structure-activity relationships. This is typically achieved by substituting decanoyl chloride with other acyl chlorides or by coupling the aminopyridine with different carboxylic acids.
Research has shown that the length of the alkyl chain can significantly influence the biological or physical properties of related amide compounds. For example, studies on N-acylhomoserine lactones and other amide-containing molecules have demonstrated that chain length is a critical determinant of activity. mdpi.comnih.gov In one study on biofilm inhibitors, compounds with a 12-carbon alkyl chain exhibited optimal activity, suggesting that a specific chain length can be crucial for biological function. mdpi.com The synthesis of a series of N-(2-oxoazetidin-3-yl)amides showed that potency was modulated by the amide alkyl chain, with a preference for long, flexible residues. escholarship.org Similarly, iron(II) complexes have been synthesized with ligands bearing different alkyl chains, such as butanamide (C4) and decanamide (C10), to modulate their physical properties like spin-crossover behavior. researchgate.net
Table 1: Examples of Alkyl Chain Modifications in Related Amide Structures
| Base Compound Class | Alkyl Chain Variation | Precursor Acid/Acyl Chloride | Reference |
| N,N-di(pyridin-2-yl)amide | Butanamide (C4) | Butanoyl chloride | researchgate.net |
| N-(2-Amino-9-((2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-9H-purin-6-yl)amide | Octanamide (C8) | Octanoyl chloride | nih.gov |
| 2-[(4-Cyanobenzoyl)amino]-N-[(3,4-dihydroisoquinolin-2(1H)-yl)propyl]amide | 4-Pentenamide | Allyl bromide (for alkylation) | mdpi.com |
| N-(4-hydroxy-3-nitrophenyl)amide | Decanamide (C10) | Decanoyl chloride | bath.ac.uk |
Structural Variations on the Pyridine Ring
The pyridine moiety offers several positions for structural modification. Changes can be introduced by starting with different substituted 2-aminopyridines.
Systematic studies have been conducted on related pyridinyl amides where the position of the methyl group on the pyridine ring was varied. For instance, a series of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers were synthesized using 2-amino-3-methylpyridine, 2-amino-4-methylpyridine, 2-amino-5-methylpyridine, and 2-amino-6-methylpyridine. ukm.my These studies revealed that the position of the methyl substituent has a significant impact on the spectroscopic properties of the molecules due to steric and electronic effects. ukm.my
Furthermore, the introduction of different functional groups onto the pyridine ring is a common strategy for creating analogs. A series of 2-amino-4-methylpyridine analogues were synthesized with various substituents at the 6-position to serve as inhibitors for inducible nitric oxide synthase (iNOS). nih.govacs.org The position of the nitrogen atom within the aromatic ring itself is also a critical structural feature, as demonstrated in studies of copper-based coordination frameworks, where different pyridine isomers (para-, meta-, ortho-) resulted in structurally distinct assemblies. mdpi.com
Table 2: Examples of Pyridine Ring Modifications in Related Amide Structures
| Starting Pyridine Derivative | Resulting Amide Structure (General) | Purpose of Modification | Reference |
| 2-Amino-3-methylpyridine | N-(3-methyl-2-pyridinyl)amide | Isomeric study | ukm.my |
| 2-Amino-5-methylpyridine | N-(5-methyl-2-pyridinyl)amide | Isomeric study | ukm.my |
| 2-Amino-6-methylpyridine | N-(6-methyl-2-pyridinyl)amide | Isomeric study | ukm.my |
| 6-substituted 2-amino-4-methylpyridines | 6-substituted N-(4-methyl-2-pyridinyl)amides | Development of iNOS inhibitors | nih.gov |
Structure Activity Relationship Sar Studies of N 4 Methyl 2 Pyridinyl Decanamide Derivatives
Influence of Alkyl Chain Length on Biological Activities
Studies on similar classes of compounds, such as N-alkylmorpholine and 9-alkylaminoacridine derivatives, have demonstrated a parabolic relationship between alkyl chain length and antibacterial activity. chemrxiv.orgnih.gov Activity tends to increase as the chain length extends, peaking within a specific range (typically C10 to C16) before declining. chemrxiv.orgnih.gov Shorter chains (
This principle suggests that modifications to the decanoyl (C10) chain of N-(4-methyl-2-pyridinyl)decanamide would significantly modulate its activity. Shortening the chain would likely decrease potency by reducing hydrophobic interactions, while a moderate increase might enhance it, up to an optimal point.
Table 1: Predicted Influence of Acyl Chain Length on the Biological Activity of N-(4-methyl-2-pyridinyl)alkanamide Derivatives This table is illustrative, based on established SAR principles for N-alkylated compounds.
| Compound | Acyl Chain | Number of Carbons | Predicted Biological Activity |
|---|---|---|---|
| Analog 1 | Hexanamide | 6 | Low to Moderate |
| Analog 2 | Octanamide | 8 | Moderate to High |
| Parent Cmpd. | Decanamide (B1670024) | 10 | High |
| Analog 3 | Dodecanamide | 12 | Very High (Potentially Optimal) |
| Analog 4 | Tetradecanamide | 14 | High to Moderate |
Effects of Substituent Position and Nature on the Pyridine (B92270) Ring
The substitution pattern on the pyridine ring of this compound is crucial for its interaction with biological targets. The position and electronic properties of substituents can alter the molecule's basicity, hydrogen-bonding capacity, and steric profile. nih.govmdpi.com
In the parent compound, the methyl group at the 4-position and the decanamide group at the 2-position define its core activity. SAR studies on related 2-amino-4-methylpyridine (B118599) analogs have shown that the 6-position of the pyridine ring is tolerant to the introduction of substituents and can be a key point for modification. nih.gov However, these modifications are subject to significant steric and electronic constraints. For example, extending an alkyl chain at the 6-position can lead to a reduction in potency, as can the introduction of certain polar groups like hydroxyl (-OH). nih.gov
The nature of the substituent is as important as its position. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can modulate the pKa of the pyridine nitrogen and the electronic density of the ring system. nih.govresearchgate.net Studies on various pyridine derivatives have shown that the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas halogen atoms or other bulky groups may decrease it. nih.gov
Table 2: Predicted Effects of Substituents on the Pyridine Ring of N-(2-pyridinyl)decanamide Analogs
| Position of Substitution | Type of Substituent | Example | Predicted Effect on Activity | Rationale |
|---|---|---|---|---|
| 4-position | Small Alkyl | -CH₃ (Parent) | Establishes baseline activity | Provides optimal steric/electronic balance |
| 4-position | Hydrogen | -H | Likely decrease | Loss of favorable hydrophobic interaction |
| 5-position | Halogen | -Br | Potential increase | Enhances binding through halogen bonding |
| 6-position | Small Alkyl | -CH₂CH₃ | Potential decrease | Steric hindrance near the amide linkage nih.gov |
| 6-position | Polar Group | -OH | Significant decrease | Adverse electronic or steric effect nih.gov |
Exploration of Molecular Hydrophobicity in Structure-Activity Correlations
The intrinsic hydrophobicity of the side-chain substituents significantly determines the log P values. nih.gov The decanamide tail contributes substantially to the molecule's ability to partition into lipid bilayers, which can be crucial for reaching intracellular targets or interacting with membrane-bound proteins. The toxicity of some pyridine derivatives has been linked to their interaction with cell membranes, which is dependent on their hydrophobicity. mdpi.com
However, the relationship is not always linear. An optimal level of hydrophobicity is typically required. While increased hydrophobicity can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding, ultimately reducing bioavailability and efficacy. Therefore, modifications to the this compound structure must balance hydrophobicity to maintain effective biological activity.
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of this compound is critical for its ability to bind to a specific receptor or enzyme active site. The molecule possesses several rotatable bonds, particularly within the decanamide side chain and at the amide linkage connecting it to the pyridine ring. The amide bond itself can exist in cis or trans conformations, and the energetic barrier to their interconversion can influence biological activity. mdpi.com
Studies on structurally related N-pyridylamides have demonstrated that the relative orientation of the pyridine and adjacent rings can have a profound impact on analgesic and anti-inflammatory properties. mdpi.com The spatial arrangement dictates how the molecule fits into a binding pocket and aligns its functional groups for key interactions. The N-methyl group in some peptide analogs is known to favor a cis-amide conformer, which can alter the molecule's geometry to improve membrane transport by shielding hydrophilic moieties. mdpi.com For this compound, the planarity of the pyridine ring and the amide group, along with the flexibility of the alkyl chain, allows the molecule to adopt various conformations. The most stable, low-energy conformation is likely the one responsible for its biological activity, and understanding this structure is key to designing more potent analogs.
Pharmacophore Elucidation for this compound Analogs
A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. nih.govnih.gov Elucidating the pharmacophore for this compound analogs is essential for designing new derivatives with improved activity and for virtual screening of compound libraries.
Based on its structure, a hypothetical pharmacophore model for this class of compounds can be proposed. Key features would likely include:
A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring.
A Hydrogen Bond Donor: The hydrogen atom of the amide (-NH-) linkage.
An Aromatic Feature: The pyridine ring itself, capable of engaging in π-π stacking interactions.
A Hydrophobic/Aliphatic Feature: The long decanoyl alkyl chain, which would occupy a large hydrophobic pocket in the target protein.
A Steric/Hydrophobic Feature: The methyl group at the 4-position of the pyridine ring, which may provide a key van der Waals contact or orient the ring within the binding site.
This arrangement of features defines the essential interaction points. Any modification to the parent structure must preserve these key pharmacophoric elements to retain biological activity.
Table 3: Proposed Pharmacophore Features for this compound Analogs
| Feature | Structural Component | Type of Interaction |
|---|---|---|
| Aromatic Ring | Pyridine Ring | π-π Stacking, van der Waals |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bond |
| Hydrogen Bond Donor | Amide N-H | Hydrogen Bond |
| Hydrophobic Region 1 | Decanoyl Alkyl Chain | Hydrophobic Interaction |
Mechanistic Investigations of N 4 Methyl 2 Pyridinyl Decanamide Biological Activity in Vitro Studies
Enzyme Interaction and Modulation Studies
In vitro studies are crucial for elucidating the mechanisms by which a compound exerts its effects at a molecular level. However, for N-(4-methyl-2-pyridinyl)decanamide, such data is not present in the current body of scientific literature.
Activity with Endocannabinoid Hydrolytic Enzymes (e.g., FAAH, MAGL)
There are no available studies investigating the inhibitory or modulatory activity of this compound on the primary enzymes responsible for endocannabinoid degradation, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). Research on other compounds has shown that inhibiting these enzymes can lead to increased levels of endogenous cannabinoids, which play roles in various physiological processes. scispace.comnih.gov However, the effect of this compound on this system has not been explored.
Potentiation of Small-Conductance Calcium-Activated Potassium (KCa2) Channels
The potentiation of KCa2 channels is a mechanism of action for certain molecules that can influence neuronal excitability. There is currently no published research to indicate whether this compound has any modulatory effect on these ion channels.
Antimicrobial and Biofilm Inhibition Mechanisms
The search for new antimicrobial agents has led to the investigation of compounds that can disrupt bacterial processes like communication and protein secretion. nih.gov However, the specific role of this compound in these areas is undefined.
Modulation of Bacterial Quorum Sensing Pathways
Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. nih.govresearchgate.net The disruption of these pathways is a modern strategy for antimicrobial development. nih.gov There is no evidence in the scientific literature to suggest that this compound modulates these bacterial communication systems.
Targeting Essential Bacterial Proteins (e.g., SecA)
The SecA protein is a critical component of the bacterial protein secretion machinery, making it an attractive target for novel antibiotics. sigmaaldrich.comuit.noresearchgate.net While various compounds are being explored as SecA inhibitors nih.gov, there are no studies that have evaluated this compound for this activity.
Identification and Validation of Cellular Targets for this compound Analogs
While direct mechanistic studies on this compound are not extensively available in public literature, significant research into the cellular targets of its structural analogs, particularly 2-aminopyridine (B139424) derivatives, provides valuable insights into its potential biological activity. These in vitro studies have identified several key proteins and pathways that are modulated by this class of compounds, suggesting potential mechanisms of action for this compound.
Research into the broader family of 2-aminopyridine derivatives has revealed their potential as modulators of various cellular processes, including those implicated in cancer. researchgate.netmdpi.com The structural diversity within this class allows for interaction with a range of biological targets. mdpi.com
One area of investigation for 2-aminopyridine analogs has been their potential as anticancer agents. researchgate.netsigmaaldrich.com Studies have focused on their ability to inhibit key signaling pathways involved in tumor growth and survival. For instance, molecular docking studies have suggested that certain 2-aminopyridine derivatives could target β-catenin, a crucial component of the Wnt signaling pathway often dysregulated in colorectal cancer. researchgate.netsigmaaldrich.com In vitro assays using colorectal cancer cell lines have shown that these derivatives can inhibit cell proliferation and reduce β-catenin concentrations. researchgate.netsigmaaldrich.com
Furthermore, other research has identified cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) as potential targets for 2-aminopyridine-based compounds. nih.gov These enzymes are critical regulators of the cell cycle and gene expression, respectively, and their inhibition is a validated strategy in cancer therapy. Specific analogs have demonstrated inhibitory activity against CDK9 and various HDAC isoforms in enzymatic assays. nih.gov
In the context of targeted cancer therapy, some 2-aminopyridine derivatives have been designed and evaluated as inhibitors of receptor tyrosine kinases like ROS1 and ALK. nih.gov These kinases can become constitutively active due to genetic alterations and drive the growth of certain cancers. Analogs have shown potent inhibitory activity against both wild-type and drug-resistant mutant forms of these kinases in cellular and enzymatic assays. nih.gov
The table below summarizes the in vitro biological activities of various analogs of this compound, highlighting their identified cellular targets and inhibitory concentrations.
| Compound Class | Cellular Target | Cell Line/Assay Type | Observed Activity (IC₅₀) |
| 2-Aminopyridine Derivatives | β-catenin | HCT 116, HT29 | 3.27-8.1 µM |
| 2-Aminopyridine Derivatives | CDK9 | Enzymatic Assay | 68.4-384.5 nM |
| 2-Aminopyridine Derivatives | HDAC6 | Enzymatic Assay | Data varies by analog |
| Spiro 2-Aminopyridine Derivative (C01) | CD74-ROS1G2032R | Cellular Assay | 42.3 nM |
| Spiro 2-Aminopyridine Derivative (C01) | ALKG1202R | Enzymatic Assay | ~10-fold more potent than Crizotinib |
This table presents a selection of research findings on the analogs of this compound and is not an exhaustive list. The specific activities can vary significantly based on the full chemical structure of the analog.
In addition to cancer-related targets, pyridine (B92270) derivatives have been explored for their activity against other enzymes. For example, certain pyridine derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in metabolic disorders. jchemrev.com
The validation of these cellular targets typically involves a combination of computational and experimental approaches. Molecular docking is often used to predict the binding of the compounds to the active site of the target protein. researchgate.netnih.gov These predictions are then confirmed through in vitro enzymatic assays that directly measure the inhibitory activity of the compound on the purified enzyme. researchgate.netnih.gov Cellular assays are subsequently used to determine the compound's effect on the target within a biological system, such as measuring the inhibition of cell proliferation or the modulation of downstream signaling pathways. researchgate.netsigmaaldrich.comnih.gov
Computational Chemistry Approaches in N 4 Methyl 2 Pyridinyl Decanamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.org In the context of N-(4-methyl-2-pyridinyl)decanamide, docking simulations are instrumental in identifying potential biological targets by virtually screening it against the binding sites of various proteins. This method helps to elucidate the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. jpionline.orgnih.gov
For instance, in studies involving similar pyridine (B92270) and thiazole (B1198619) derivatives, molecular docking has been successfully employed to predict binding modes and energies against targets like the SARS-CoV-2 main protease and cyclin-dependent kinases (CDK2/4/6). nih.govnih.gov These studies provide a framework for how this compound could be docked into the active site of a target protein. The process involves preparing the 3D structure of the compound and the target receptor, followed by running docking algorithms to generate various binding poses. The results are then scored based on the predicted binding energy, with lower energies typically indicating a more stable complex. jpionline.orgresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. unipd.itresearchgate.net These methods provide insights into properties that are not readily accessible through experimental means alone. For this compound, DFT calculations can be used to optimize its molecular geometry, determine its vibrational frequencies, and compute various electronic parameters. researchgate.netdergipark.org.tr The choice of functional and basis set, such as B3LYP/6-311G++(d,p), is crucial for obtaining accurate results. researchgate.net
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. conicet.gov.ar The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. conicet.gov.ar For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in charge transfer interactions, which is crucial for understanding its potential role in chemical reactions and biological interactions. dergipark.org.trrsc.org
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating character of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting character of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. wolfram.com Green areas denote neutral potential. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group, highlighting these as potential sites for hydrogen bonding. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov By simulating the behavior of the ligand-protein complex in a solvated environment, MD can validate the binding poses predicted by docking and provide insights into the fluctuations and stability of the interactions. nih.gov Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which measure the stability of the complex and the flexibility of individual residues, respectively. plos.org
In Silico Prediction of Biological Activity and Pharmacokinetic Properties
In silico tools play a vital role in the early stages of drug discovery by predicting the biological activity and pharmacokinetic properties of compounds, thereby reducing the need for extensive experimental screening. nih.govauctoresonline.org Various online platforms and software can predict the potential biological targets of this compound based on its chemical structure. clinmedkaz.org These predictions are often based on machine learning models trained on large datasets of known drug-target interactions. Furthermore, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) can be estimated, helping to assess the drug-likeness of the molecule. plos.orgnih.gov For instance, predictions might suggest whether the compound is likely to be a kinase inhibitor, a GPCR ligand, or an enzyme inhibitor. nih.gov
| Predicted Property | Significance for this compound |
| Biological Activity Spectrum | Suggests potential therapeutic applications by identifying likely biological targets. clinmedkaz.org |
| Kinase Inhibition | Predicts the likelihood of the compound inhibiting protein kinases, a common drug target. nih.gov |
| GPCR Ligand Activity | Estimates the potential to interact with G-protein coupled receptors. nih.gov |
| Enzyme Inhibition | Predicts the ability to inhibit various enzymes. nih.gov |
Virtual Screening Strategies for Identifying this compound Derivatives with Desired Biological Profiles
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jpionline.org Starting with the core scaffold of this compound, virtual screening can be employed to explore a vast chemical space of its derivatives. By systematically modifying different parts of the molecule, such as the decanamide (B1670024) chain or the substituents on the pyridine ring, new compounds with potentially improved binding affinity, selectivity, or pharmacokinetic properties can be designed. nih.gov These virtual libraries of derivatives can then be docked into the target protein's active site, and the top-scoring compounds can be prioritized for synthesis and experimental testing. rsc.org This approach accelerates the hit-to-lead optimization process in drug discovery.
Advanced Analytical Methodologies for N 4 Methyl 2 Pyridinyl Decanamide Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and quantification of N-(4-methyl-2-pyridinyl)decanamide from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized for this purpose.
The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation and detection. Due to the presence of the basic pyridine (B92270) ring and the nonpolar decanamide (B1670024) chain, reversed-phase HPLC is a suitable approach.
Method development for pyridine-containing compounds often involves the use of mixed-mode chromatography or ion-pairing agents to achieve satisfactory separation of isomers and related substances. sielc.comtandfonline.com For this compound, a C18 or a specialized polar-modified column, such as an RP-Amide column, can provide a good balance of hydrophobic and polar interactions. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.com The pH of the aqueous phase can be adjusted to control the ionization state of the pyridine moiety, thereby influencing its retention. tandfonline.com The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and compatibility with mass spectrometry detection. sielc.comhelixchrom.com
Validation of the HPLC method is crucial to ensure its reliability for quantitative analysis. acs.org This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, as guided by international standards. acs.org
Interactive Data Table: Illustrative HPLC Method Parameters for N-aryl Amide Analysis
| Parameter | Condition | Rationale |
| Column | Ascentis® Express RP-Amide (15 cm x 4.6 mm, 2.7 µm) | Provides a suitable stationary phase for retaining both the aromatic and amide functionalities of the analyte. sigmaaldrich.com |
| Mobile Phase | A: 50mM Ammonium Acetate in WaterB: Acetonitrile | A common buffered mobile phase for reversed-phase chromatography that is compatible with UV and MS detection. sigmaaldrich.com |
| Gradient | 30% B for 1.5 min, then to 60% B in 10 min, hold at 60% B for 5 min | A gradient elution is necessary to elute the relatively nonpolar this compound in a reasonable time with good peak shape. sigmaaldrich.com |
| Flow Rate | 0.8 mL/min to 1.5 mL/min over the gradient | An increasing flow rate can help to sharpen peaks and reduce analysis time. sigmaaldrich.com |
| Column Temp. | 26 °C | Temperature is controlled to ensure reproducible retention times. sigmaaldrich.com |
| Detector | UV at 254 nm | The pyridine ring exhibits strong UV absorbance, allowing for sensitive detection. sigmaaldrich.com |
| Injection Vol. | 5 µL | A small injection volume is used to prevent column overload and peak distortion. sigmaaldrich.com |
Gas chromatography is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer. thermofisher.com Due to the compound's relatively high molecular weight and potential for thermal lability, careful optimization of the GC conditions is necessary.
For the analysis of amides and pyridine derivatives, a derivatization step may sometimes be employed to increase volatility and improve chromatographic performance, although direct analysis is often possible. thermofisher.com The choice of a suitable capillary column is critical, with mid-polarity columns often providing good separation for such compounds.
A typical GC method would involve a temperature program that starts at a lower temperature to allow for the focusing of the analyte on the column, followed by a gradual increase in temperature to elute the compound. The injector and detector temperatures must be high enough to ensure efficient transfer of the analyte without causing thermal degradation.
Interactive Data Table: Representative GC Conditions for Amide Compound Analysis
| Parameter | Condition | Rationale |
| Column | Rxi-624sil MS (60 m x 0.32 mm, 1.8 µm film thickness) | A mid-polarity column suitable for the separation of a wide range of organic compounds, including amides. google.com |
| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. google.com |
| Oven Program | Initial 45°C for 3 min, then ramp to 280°C at 20°C/min, hold for 2 min | A temperature program designed to provide good separation and elution of semi-volatile compounds. google.com |
| Injector Temp. | 250°C | Ensures efficient volatilization of the analyte without degradation. google.com |
| Detector | Mass Spectrometer (MS) | Provides sensitive and selective detection, as well as structural information. google.com |
Mass Spectrometry for Structural Elucidation and Detection
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is almost always coupled with a chromatographic separation technique.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. youtube.com This capability is invaluable for confirming the identity of this compound and for identifying unknown metabolites or degradation products in complex samples. In suspect and non-target screening, HRMS can detect ions corresponding to the exact mass of the target compound, significantly increasing the confidence in its identification. researchgate.net Fragmentation patterns obtained from HRMS/MS experiments further aid in structural confirmation. mdpi.comnih.gov
The coupling of liquid chromatography or gas chromatography with mass spectrometry provides a powerful analytical platform for the analysis of this compound.
LC-MS: LC-MS is particularly well-suited for the analysis of this compound due to the compound's polarity and the soft ionization techniques available, such as electrospray ionization (ESI). nih.gov ESI allows for the gentle ionization of the molecule, typically forming the protonated molecule [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. nih.govresearchgate.net The fragmentation of the [M+H]+ ion would be expected to yield characteristic product ions corresponding to the cleavage of the amide bond and fragmentation of the pyridine ring and the decanoyl chain.
GC-MS: GC-MS is also a valuable technique, especially for volatile derivatives or if the compound itself is sufficiently volatile and thermally stable. nih.govgoogle.comup.ac.za Electron ionization (EI) is commonly used in GC-MS, which can lead to more extensive fragmentation compared to ESI. up.ac.za This extensive fragmentation can provide a detailed "fingerprint" mass spectrum that is useful for library matching and structural confirmation. rsc.org
Interactive Data Table: Expected Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected Ion(s) | Potential Key Fragment Ions |
| LC-HRMS | ESI (+) | [M+H]⁺ (m/z 263.2172) | m/z 109.0760 (4-methyl-2-aminopyridine moiety), m/z 155.1485 (decanoyl moiety) |
| GC-MS | EI | M⁺ (m/z 262.2094) | m/z 108 (4-methyl-2-pyridinyl radical cation), m/z 93 (picolyl cation), m/z 155 (decanoyl cation), m/z 57 (butyl fragment from decanoyl chain) |
Spectroscopic Approaches for Structural Confirmation and Advanced Analysis
Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic and mass spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound. chemicalbook.comresearchgate.netnih.gov The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, the methyl group, the amide N-H proton, and the aliphatic protons of the decanoyl chain. chemicalbook.comnih.gov The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring. tandfonline.com The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, including the carbonyl carbon of the amide group. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. psu.edunih.gov The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching vibration of the secondary amide, the C=O stretching vibration of the amide (Amide I band), and the N-H bending vibration coupled with C-N stretching (Amide II band). nih.govacs.org Vibrations associated with the pyridine ring and the C-H bonds of the alkyl chain would also be present. icm.edu.plmdpi.com
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Region/Shift | Expected Signal | Assignment |
| ¹H NMR | δ 8.0-8.2 ppm | Doublet | Pyridine H6 |
| δ 6.8-7.0 ppm | Doublet | Pyridine H5 | |
| δ 6.7-6.9 ppm | Singlet | Pyridine H3 | |
| δ 2.2-2.4 ppm | Singlet | Pyridine-CH₃ | |
| δ 2.1-2.3 ppm | Triplet | α-CH₂ of decanoyl | |
| δ 1.2-1.7 ppm | Multiplets | Other CH₂ of decanoyl | |
| δ 0.8-0.9 ppm | Triplet | Terminal CH₃ of decanoyl | |
| ¹³C NMR | δ 172-174 ppm | Carbonyl | Amide C=O |
| δ 150-158 ppm | Aromatic | Pyridine C2, C4, C6 | |
| δ 110-125 ppm | Aromatic | Pyridine C3, C5 | |
| δ 35-40 ppm | Aliphatic | α-CH₂ of decanoyl | |
| δ 20-35 ppm | Aliphatic | Other CH₂ of decanoyl | |
| δ 14 ppm | Aliphatic | Terminal CH₃ of decanoyl | |
| δ 20-22 ppm | Aliphatic | Pyridine-CH₃ | |
| IR | 3250-3350 cm⁻¹ | Broad | N-H Stretch (Amide) |
| 1650-1680 cm⁻¹ | Strong | C=O Stretch (Amide I) | |
| 1530-1570 cm⁻¹ | Strong | N-H Bend (Amide II) | |
| 1580-1610 cm⁻¹ | Medium | C=C, C=N Stretch (Pyridine) | |
| 2850-2960 cm⁻¹ | Strong | C-H Stretch (Aliphatic) |
Fluorometric Enzyme Activity Assays for Quantitative Biological Studies
Fluorometric enzyme activity assays are indispensable tools in biochemical and pharmacological research, prized for their high sensitivity, specificity, and capacity for real-time monitoring. unimi.itresearchgate.net These assays are fundamental for elucidating the kinetic mechanisms of enzyme reactions and are readily adaptable for high-throughput screening (HTS) to identify novel enzyme inhibitors. unimi.itnih.gov The basic principle involves an enzyme acting on a specifically designed, non-fluorescent or poorly fluorescent substrate. sigmaaldrich.com Enzymatic cleavage of this substrate liberates a highly fluorescent molecule, known as a fluorophore. The resultant increase in fluorescence intensity, which can be measured over time, is directly proportional to the enzyme's activity. unimi.itsigmaaldrich.com
In the context of this compound, these assays are particularly relevant for studying the activity of amide hydrolases, such as fatty acid amide hydrolase (FAAH). mdpi.com FAAH is a serine hydrolase that plays a critical role in the degradation of biologically active fatty acid amides. nih.gov The structure of this compound, featuring a decanoic acid amide chain, makes it a potential substrate or inhibitor for enzymes like FAAH, which is known to hydrolyze medium-chain amides effectively. mdpi.com The nitrogen on the pyridine ring could also function as an electron donor or participate in hydrogen bonding, potentially influencing its interaction with amide hydrolases. mdpi.com
Assay Development and Substrate Design
Research has led to the development of sophisticated fluorogenic substrates to overcome challenges like low water solubility and instability associated with earlier probes. mdpi.com A significant advancement was the creation of substrates using substituted aminopyridines, which offer superior sensitivity, aqueous solubility, and fluorescence compared to older fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC). unimi.itmdpi.com
For instance, Dato et al. proposed N-decanoyl-substituted 5-amino-2-methoxypyridine (B105479) (D-MAP) as a novel amide substrate. mdpi.com The choice of the decanoic acid chain was based on FAAH's demonstrated ability to efficiently hydrolyze decanoic derivatives. mdpi.com This makes findings from D-MAP highly relevant for predicting the enzymatic interactions of this compound. The D-MAP probe showed a major affinity for the target enzyme, proving more sensitive than previously published fluorescent or colorimetric assays. mdpi.com
Research Findings and Quantitative Analysis
Fluorometric assays enable detailed quantitative studies of enzyme inhibition. By incubating an enzyme with a potential inhibitor before introducing the fluorogenic substrate, researchers can measure the reduction in fluorescence signal to determine the inhibitor's potency, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Studies have utilized this method to screen libraries of compounds and identify novel inhibitors. For example, a highly sensitive fluorescent assay for FAAH activity, relying on the detection of fluorescence from a substituted 3- or 5-aminopyridine after amide hydrolysis, was successfully developed. mdpi.com This assay was adapted to an HTS format using microsomes expressing FAAH to screen a large library of small organic compounds, leading to the identification of numerous new FAAH inhibitors. unimi.it
Below is a comparative table of various fluorogenic substrates used in FAAH research, highlighting the properties that make them suitable for quantitative biological studies.
Table 1: Comparison of Fluorogenic Substrates for Amide Hydrolase Activity
| Substrate | Fluorophore | Acyl Chain | Key Advantages | Reference |
|---|---|---|---|---|
| D-MAP | 5-amino-2-methoxypyridine (MAP) | Decanoyl | Superior sensitivity and water solubility. mdpi.com | mdpi.com |
| Oc-MAP | 5-amino-2-methoxypyridine (MAP) | Octanoyl | High sensitivity and solubility. unimi.itmdpi.com | mdpi.com |
| AA-AMC | 7-amino-4-methylcoumarin (AMC) | Arachidonoyl | Widely used for HTS applications. unimi.itmdpi.com | mdpi.com |
| D-pNA | p-nitrophenol | Decanoyl | Colorimetric substrate, useful for comparison. mdpi.com | mdpi.com |
The data generated from these assays provide crucial insights into structure-activity relationships. For example, research on pyridinium-type inhibitors for mitochondrial complex I demonstrated that modifications to the pyridine ring and attached side chains significantly impact inhibitory selectivity. nih.gov Such principles are directly applicable to understanding how the 4-methyl-2-pyridinyl group of this compound might influence its binding and inhibition of target enzymes.
The assessment of these fluorescent probes on human liver microsomes has also led to the discovery of new amide hydrolases for long-chain fatty acid amides, stimulating further research in the field. mdpi.com This underscores the power of fluorometric assays not only in characterizing known enzymes but also in discovering new enzymatic pathways relevant to compounds like this compound.
Future Directions and Emerging Research Avenues for N 4 Methyl 2 Pyridinyl Decanamide
Rational Design of Next-Generation N-(4-methyl-2-pyridinyl)decanamide Analogs with Enhanced Efficacy or Selectivity
The rational design of next-generation analogs of this compound is a key strategy to enhance its therapeutic potential. This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of new molecules with improved efficacy or selectivity. acs.org For the pyridinyl-amide scaffold, modifications can be systematically introduced to probe interactions with biological targets. rcsb.org
A systematic SAR study would involve the synthesis and biological evaluation of a library of analogs. For example, replacing the methyl group on the pyridine (B92270) ring with other small alkyl groups or electron-withdrawing/donating groups could provide insights into the steric and electronic requirements for activity. mdpi.com Similarly, exploring different isomers of the methyl-pyridinyl moiety could reveal optimal positioning for target engagement.
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Analog | Modification | Rationale |
| N-(5-methyl-2-pyridinyl)decanamide | Isomeric change of methyl group position | To probe the importance of substituent position on the pyridine ring for target interaction. mdpi.com |
| N-(4-ethyl-2-pyridinyl)decanamide | Homologation of the alkyl substituent | To investigate the effect of increased steric bulk at the 4-position of the pyridine ring. |
| N-(4-chloro-2-pyridinyl)decanamide | Introduction of an electron-withdrawing group | To alter the electronic properties of the pyridine ring and potentially influence binding affinity. |
| N-(4-methyl-2-pyridinyl)undecanamide | Extension of the alkyl chain | To explore the impact of increased lipophilicity on cellular uptake and target engagement. |
| N-(4-methyl-2-pyridinyl)decanethioamide | Replacement of amide oxygen with sulfur | To modify the hydrogen bonding capabilities of the linker. |
Integration of Multi-Omics Data in Elucidating this compound Mechanisms
To fully understand the biological effects of this compound, a holistic approach that integrates various "omics" data is essential. nygen.io This multi-omics strategy, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound within a biological system. oxfordglobal.comnih.gov Such an approach is crucial for elucidating its mechanism of action, identifying biomarkers for its activity, and uncovering potential off-target effects. delta4.aibiobide.com
Initially, transcriptomic analysis using techniques like RNA-sequencing could reveal changes in gene expression in cells or tissues treated with this compound. This can help identify the signaling pathways and cellular processes that are modulated by the compound. nih.gov Following this, proteomic studies can be employed to determine if the observed changes in gene expression translate to alterations in protein levels and post-translational modifications. mdpi.com
Metabolomic analysis would then provide a snapshot of the changes in small-molecule metabolites, offering insights into the metabolic pathways affected by this compound. mdpi.com By integrating these different omics datasets, researchers can construct a detailed network of the molecular interactions of the compound, leading to a more complete understanding of its biological function. nygen.io For instance, if transcriptomic data shows the upregulation of genes involved in a particular signaling pathway, proteomic and metabolomic data can confirm the activation of this pathway through changes in protein and metabolite levels. nih.gov
Exploration of Novel Biological Pathways Modulated by this compound
Future research should also focus on identifying and characterizing novel biological pathways that are modulated by this compound. Given its structural components, the compound could potentially interact with a variety of biological targets and pathways. The decanamide (B1670024) portion, for example, is a fatty acid amide, and related molecules have been shown to influence signaling pathways involved in inflammation and immunity. nih.gov Specifically, N-isobutyl decanamide has been found to activate jasmonic acid biosynthesis and signaling pathways. nih.govresearchgate.net
The pyridine moiety is a common scaffold in many biologically active compounds and can interact with a wide range of proteins. core.ac.uk Pyridine derivatives have been shown to modulate pathways involved in cancer, such as the STAT3/NF-κB signaling pathway, and neurodegenerative diseases. nih.govresearchgate.net Therefore, it is plausible that this compound could have effects on similar pathways.
Initial screening of the compound against a panel of known biological targets could provide clues to its mechanism of action. Furthermore, unbiased approaches, such as chemical proteomics, could be used to directly identify the protein targets of this compound. Once a target or pathway is identified, further studies can be conducted to validate the interaction and elucidate the downstream effects. For example, if the compound is found to inhibit a particular enzyme, kinetic studies can be performed to determine the mechanism of inhibition.
Development of Advanced Computational Models for Predicting this compound Activity and Interactions
Advanced computational models are invaluable tools for accelerating the discovery and development of new drugs. tandfonline.com For this compound and its analogs, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can be employed to predict their biological activity and interactions with target proteins. chemrevlett.comjapsonline.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a robust QSAR model for a set of this compound analogs, researchers can predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. chemrevlett.comnih.gov
Molecular docking simulations can predict the binding mode of this compound and its analogs to the active site of a target protein. nih.govnih.gov This information is crucial for understanding the molecular basis of their activity and for designing more potent inhibitors. acs.org Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. tandfonline.com
Table 2: Computational Tools for Advancing this compound Research
| Computational Method | Application | Expected Outcome |
| QSAR | Predict biological activity of new analogs | Identification of key structural features for activity, enabling the design of more potent compounds. chemrevlett.comjapsonline.com |
| Molecular Docking | Predict binding mode to a target protein | Understanding of the specific interactions between the compound and its target, guiding lead optimization. nih.govnih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Insights into the stability of the binding and the conformational changes upon interaction. tandfonline.com |
By leveraging these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its future generations of analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
